The Origin of Nigericin: A Technical Guide
The Origin of Nigericin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nigericin, a polyether antibiotic first isolated in the 1950s, has garnered significant interest for its potent biological activities, including its function as a highly selective ionophore. This technical guide provides an in-depth exploration of the origin of nigericin, detailing its discovery, the producing microorganism, its biosynthesis, and its well-characterized mechanism of action. The information is presented with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways it modulates, making it a valuable resource for professionals in the fields of microbiology, pharmacology, and drug development.
Discovery and Producing Organism
Nigericin was first described in 1951 by R.L. Harned and his colleagues.[1][2][3] It was isolated from a strain of Streptomyces recovered from soil samples collected in Nigeria, which led to its name.[2] The producing organism was later identified as Streptomyces hygroscopicus.[2][4] The structure of nigericin was elucidated in 1968 through X-ray crystallography.[2][3]
Experimental Protocols
1.1.1. Isolation of Nigericin (Based on historical accounts)
-
Fermentation: Streptomyces hygroscopicus is cultured in a suitable liquid medium under aerobic conditions. The composition of the medium is critical for optimal antibiotic production and typically includes a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, peptone), and mineral salts. Fermentation is carried out for several days at a controlled temperature and pH.
-
Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant by filtration or centrifugation. Nigericin can be found in both the mycelium and the supernatant. The antibiotic is extracted from the broth and mycelial cake using organic solvents such as methanol or ethyl acetate.[5]
-
Purification: The crude extract is then subjected to a series of purification steps. These can include solvent-solvent extraction, precipitation, and chromatography (e.g., silica gel chromatography) to isolate the crystalline antibiotic.[5]
1.1.2. Structure Elucidation by X-ray Crystallography (General Principles)
The determination of nigericin's structure in 1968 utilized the principles of X-ray crystallography. This technique involves the following general workflow:
-
Crystallization: A highly purified sample of nigericin is dissolved in a suitable solvent, and crystals are grown through slow evaporation or other crystallization techniques.
-
X-ray Diffraction: The resulting crystals are mounted and exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots.
-
Data Collection and Analysis: The intensities and positions of the diffracted spots are measured. This data is then used to calculate an electron density map of the molecule.
-
Structure Determination: By interpreting the electron density map, the three-dimensional arrangement of the atoms in the nigericin molecule can be determined.
Biosynthesis of Nigericin
The biosynthesis of nigericin is a complex process orchestrated by a dedicated gene cluster. The complete biosynthetic gene cluster for nigericin was first cloned and characterized from Streptomyces sp. DSM4137.[6]
The Nigericin Biosynthetic Gene Cluster
The nigericin biosynthetic gene cluster contains genes encoding a Type I polyketide synthase (PKS), tailoring enzymes, and regulatory proteins. The PKS is responsible for assembling the polyketide backbone of nigericin from simple carboxylic acid precursors.
Proposed Biosynthetic Pathway
The biosynthesis of nigericin is proposed to proceed through the following key enzymatic steps:
-
Polyketide Chain Assembly: The PKS enzymes catalyze the sequential condensation of extender units (malonyl-CoA and methylmalonyl-CoA) to a starter unit, forming a linear polyketide chain.
-
Cyclization and Tailoring: A series of tailoring enzymes, including oxidoreductases and cyclases, then act on the polyketide intermediate to form the characteristic cyclic ether rings of nigericin.
-
Release and Final Modifications: The final polyketide is released from the PKS, and may undergo further modifications to yield the mature nigericin molecule.
Figure 1. A simplified workflow of the proposed biosynthetic pathway of nigericin.
Quantitative Data
Production of Nigericin
The yield of nigericin can vary significantly depending on the Streptomyces strain and the fermentation conditions employed.
| Streptomyces Strain | Fermentation Conditions | Nigericin Yield | Reference |
| Streptomyces malaysiensis F913 (nigR overexpression) | Liquid Gause's medium, 168h, 28°C | 0.56 g/L | [7] |
| Streptomyces javensis Inha503 | R5 medium, 10 days | 1.75-fold increase over initial conditions | [8] |
| Streptomyces sp. LHR 9 | Glucose soybean meal broth, pH 7, 35°C, 200 rpm, 7 days | Optimized production | [9] |
Antimicrobial Activity
Nigericin exhibits potent activity against a range of Gram-positive bacteria. Its activity against Gram-negative bacteria is generally poor.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 0.125 | [10] |
| Staphylococcus aureus (MRSA) | USA300 | 0.125 | [10] |
| Enterococcus faecalis | ATCC 29212 | 0.0625 | [10] |
| Enterococcus faecium (VRE) | ATCC 51559 | 0.125 | [10] |
| Streptococcus pneumoniae | ATCC 49619 | 0.004 | [10] |
| Escherichia coli | ATCC 25922 | > 64 | [10] |
| Pseudomonas aeruginosa | ATCC 27853 | > 64 | [10] |
Ionophoretic Activity
Nigericin's function as an ionophore has been quantitatively characterized.
| Parameter | Value | Conditions | Reference |
| Intrinsic translocation rate constant (k1 for nig-H) | ~6.10(3) s-1 | 25°C, soybean phospholipid vesicles | [11] |
| Intrinsic translocation rate constant (k2 for nig-K) | ~6.10(3) s-1 | 25°C, soybean phospholipid vesicles | [11] |
| Apparent dissociation constant for K+ | ~1.5 x 10-3 M | 50 mM ion concentration | [11] |
| Apparent dissociation constant for Na+ | ~6.4 x 10-2 M | 50 mM ion concentration | [11] |
Mechanism of Action: NLRP3 Inflammasome Activation
Nigericin's primary mechanism of action in mammalian cells is the disruption of ion gradients across cellular membranes. It functions as a potent K+/H+ antiporter, leading to a net efflux of intracellular potassium ions.[12][13][14] This rapid decrease in cytosolic potassium concentration is a key trigger for the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response.[15][16][17]
The activation of the NLRP3 inflammasome by nigericin follows a canonical pathway:
-
Potassium Efflux: Nigericin inserts into the cell membrane and facilitates the exchange of intracellular K+ for extracellular H+, leading to a rapid drop in cytosolic K+ levels.[12][13][14]
-
NLRP3 Activation: The decrease in intracellular K+ concentration is sensed by the NLRP3 protein, leading to its conformational change and oligomerization.
-
Inflammasome Assembly: Activated NLRP3 recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1.
-
Caspase-1 Activation: The proximity of pro-caspase-1 molecules within the inflammasome complex leads to their auto-cleavage and activation.
-
Cytokine Processing and Pyroptosis: Activated caspase-1 cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms. Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, secretion of mature cytokines, and a form of inflammatory cell death called pyroptosis.[17]
Figure 2. Signaling pathway of NLRP3 inflammasome activation by nigericin.
Conclusion
Nigericin, a natural product from Streptomyces hygroscopicus, has a rich history from its discovery in the mid-20th century to its current use as a valuable tool in cell biology and immunology research. Its well-defined mechanism as a K+/H+ ionophore and a potent activator of the NLRP3 inflammasome provides a clear example of how microbial secondary metabolites can be harnessed to probe fundamental cellular processes. The ongoing research into its biosynthesis and the optimization of its production hold promise for future applications, potentially in the development of novel therapeutics that target inflammatory pathways. This guide serves as a comprehensive resource for researchers seeking a deeper understanding of the origins and multifaceted biological activities of nigericin.
References
- 1. Nigericin a new crystalline antibiotic from an unidentified Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nigericin - Wikipedia [en.wikipedia.org]
- 3. uniscience.co.kr [uniscience.co.kr]
- 4. Nigericin | C40H68O11 | CID 34230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Pathway-Specific Regulator NigR for High Yield Production of Nigericin in Streptomyces malaysiensis F913 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inha.elsevierpure.com [inha.elsevierpure.com]
- 9. journals.innovareacademics.in [journals.innovareacademics.in]
- 10. Nigericin is effective against multidrug resistant gram-positive bacteria, persisters, and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nigericin-mediated H+, K+ and Na+ transports across vesicular membrane: T-jump studies [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting Multiple Homeostasis-Maintaining Systems by Ionophore Nigericin Is a Novel Approach for Senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. K+/H+-antiporter nigericin arrests DNA synthesis in Ehrlich ascites carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 17. Inflammasome - Wikipedia [en.wikipedia.org]
